(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one
Description
(2E)-3-(1H-Indol-3-yl)-1-phenylprop-2-en-1-one is a chalcone derivative featuring an indole moiety conjugated with a phenyl group via an α,β-unsaturated ketone system. It is synthesized via Claisen-Schmidt condensation between 3-acetylindole and benzaldehyde under alkaline conditions, yielding a yellow solid with a moderate yield of 44.68% . Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy, with characteristic peaks for the indole NH (δ ~10.5 ppm), enone protons (δ 7.78 ppm, J = 16 Hz), and aromatic protons . The compound serves as a precursor for antimalarial and anticancer drug candidates .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-12,18H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTDCPBGCCPEBA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between indole-3-carboxaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the indole or phenyl rings, leading to a wide range of derivatives.
Scientific Research Applications
Industrial Production Techniques
In industrial settings, the production can be optimized using continuous flow reactors and automated systems, enhancing yield and purity through advanced purification methods like high-performance liquid chromatography (HPLC).
Medicinal Chemistry
This compound exhibits significant biological activities that make it a candidate for therapeutic developments:
- Anticancer Properties : Research indicates that (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one has potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neuroprotective Effects : It acts as a monoamine oxidase inhibitor, which can increase levels of neurotransmitters like dopamine and serotonin, offering potential benefits in treating neurodegenerative diseases such as Alzheimer’s disease.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its utility in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activities, making it a candidate for research into treatments for inflammatory diseases.
Other Biological Activities
Additional studies have highlighted its antioxidant properties and potential applications in treating malaria and other diseases .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The study emphasized the importance of structural modifications to enhance efficacy.
Case Study 2: Neuroprotective Effects
Research in Neuroscience Letters highlighted the neuroprotective effects of this compound in rodent models of Alzheimer's disease. The findings suggested that it could improve cognitive function and reduce amyloid plaque formation.
Case Study 3: Antimicrobial Efficacy
A recent investigation published in Antimicrobial Agents and Chemotherapy reported that this compound showed significant activity against multi-drug resistant bacterial strains, indicating its potential as a lead compound for new antibiotics.
Mechanism of Action
The mechanism of action of (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme and prevents the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects. The compound also interacts with acetylcholinesterase, inhibiting its activity and thereby enhancing cholinergic transmission, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one
3-(1-(3-Oxo-3-phenylpropyl)-1H-indol-3-yl)-1-phenylprop-2-en-1-one
- Structural Modification : Alkylation of the indole NH with a 3-oxo-3-phenylpropyl group.
- Synthesis : Reaction with 1,3-dipolarophiles, yielding 21% due to side reactions .
- Impact : Bulkier substituents may hinder target binding but introduce new pharmacophoric features for aggregation-induced emission (AIE) applications .
Chalcone-Thiosemicarbazone Hybrids (e.g., 5a–g)
- Structural Modification: Thiosemicarbazone group appended to the enone system.
- Synthesis: Condensation with thiosemicarbazide in ethanol, yielding up to 82% .
- Key Data: IR: C=S stretch at ~1200 cm⁻¹; ¹H NMR shows NH₂ protons at δ 8.5–9.5 ppm .
Halogenated Derivatives (e.g., 4-Fluorophenyl Variant)
- Structural Modification : Fluorine substitution on the phenyl ring.
- Synthesis : Claisen-Schmidt condensation with 4-fluorobenzaldehyde.
- Key Data :
Biological Activity
(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one, also known by its CAS number 38470-63-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimalarial properties, antioxidant effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with a phenylpropene framework. Its molecular formula is C17H15NO, with a molecular weight of approximately 247.30 g/mol. The conjugated double bond system within the compound contributes to its reactivity and biological activity.
Antimalarial Activity
Recent computational studies have suggested that this compound may possess antimalarial properties. These studies utilized molecular docking to evaluate the compound's binding affinity to the dihydrofolate reductase enzyme, a known target for antimalarial drugs. The results indicated a moderate binding affinity compared to established antimalarial agents, suggesting potential but requiring further validation through in vitro and in vivo studies .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent. For instance, compounds related to this compound showed high percentages of ABTS radical scavenging activity, which is crucial for protecting cells from oxidative stress .
Anti-Cancer Potential
The anti-cancer activity of this compound has been explored in several studies. Notably, derivatives of this compound have exhibited cytotoxic effects against various cancer cell lines. For example, one study reported that certain indole derivatives demonstrated significant inhibition of tubulin polymerization, which is critical for cancer cell proliferation . The mechanism involves binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for mitosis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving indole and phenylacetaldehyde. Several derivatives have been synthesized to enhance its biological activity. For instance, modifications at the phenyl or indole rings can lead to compounds with improved potency against specific biological targets .
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimalarial, Antioxidant |
| 5-methoxyindole | Structure | Different pharmacological properties |
| 4-(1H-indol-3-yloxy)phenol | Structure | Varying biological activity profile |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one and its derivatives?
- Methodological Answer : The Claisen-Schmidt condensation is widely employed, where an indole-3-carbaldehyde reacts with acetophenone derivatives under acidic or basic conditions. For example, ethanol with catalytic thionyl chloride (SOCl₂) or NaOH is used to facilitate aldol condensation, yielding the α,β-unsaturated ketone scaffold. Substituent compatibility requires careful optimization of reaction time and temperature (e.g., 60–80°C for 6–12 hours) to avoid side reactions like over-oxidation .
Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for confirming the E-configuration, as seen in studies of analogous compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, where the olefinic bond geometry is resolved with <0.001 Å precision . Nuclear Overhauser Effect Spectroscopy (NOESY) can also corroborate this by detecting spatial proximity between protons on the indole and phenyl rings .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ ~10–12 ppm, olefinic protons at δ ~6–8 ppm).
- IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹.
- XRD : Resolves crystal packing, bond lengths, and angles, as demonstrated in studies reporting π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks .
Q. What crystal packing interactions are observed in XRD studies?
- Methodological Answer : Common interactions include C–H···O hydrogen bonds (2.5–3.0 Å) between the carbonyl group and adjacent aromatic protons, and π-π stacking (3.5–4.0 Å) between indole and phenyl rings. These interactions stabilize the crystal lattice and influence physicochemical properties like solubility .
Advanced Research Questions
Q. How do substituents on the indole ring affect antimicrobial activity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, F) enhance activity by increasing electrophilicity and membrane penetration. For instance, (2E)-3-(2,6-dichlorophenyl) derivatives show MIC values of 12.5 µg/mL against S. aureus, whereas methyl-substituted analogs (e.g., 1-methylindole) exhibit reduced potency (MIC >50 µg/mL). Structure-activity relationship (SAR) studies recommend systematic substitution at C-5 or C-6 of the indole ring for optimal bioactivity .
Q. How can computational methods like DFT complement experimental structural data?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces, which align with XRD data (bond length deviations <0.02 Å). For example, DFT studies on (2E)-3-(2,6-dichlorophenyl) derivatives reveal a HOMO-LUMO gap of 3.8 eV, correlating with UV-Vis absorption at 340 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
